molecular formula C7H8N2O B2802106 3-Pyridinecarboxaldehyde, 6-methyl-, oxime CAS No. 1081840-80-3

3-Pyridinecarboxaldehyde, 6-methyl-, oxime

Cat. No. B2802106
CAS RN: 1081840-80-3
M. Wt: 136.154
InChI Key: FSXJWNJAHOZWJF-UHFFFAOYSA-N
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Description

“3-Pyridinecarboxaldehyde, 6-methyl-, oxime” is a chemical compound with the molecular formula C6H6N2O . It is a derivative of pyridinecarboxaldehyde, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .


Molecular Structure Analysis

The molecular structure of “3-Pyridinecarboxaldehyde, 6-methyl-, oxime” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be used to study the structural, energetic, and vibrational properties . Quantum chemical calculations can also be employed to determine structure parameters in the ground state .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Pyridinecarboxaldehyde, 6-methyl-, oxime” can be analyzed using various experimental and theoretical methods . These methods can provide information about the compound’s structure parameters, barrier height, general valence force field, harmonic vibrational fundamentals, potential energy distribution, and infrared and Raman intensities .

Scientific Research Applications

Gastric Ulcer Prevention

Pyridinecarboxaldehyde oximes, including derivatives like 3-Pyridinecarboxaldehyde, 6-methyl-, oxime, have shown activity in preventing gastric ulcers in rats. This discovery emphasizes their potential in developing anti-ulcer medications (Moffett, Robert, Schumann, & Paquette, 1979).

Chemical Reaction Kinetics

Studies on the kinetics of oxime formation from pyridinecarboxaldehydes, including 3-Pyridinecarboxaldehyde, 6-methyl-, oxime, have provided insights into the rate-limiting steps and mechanisms of these reactions. This research is crucial for understanding and optimizing chemical synthesis processes (Malpica, Calzadilla, Baumrucker, Jiménez, López, Escobar, & Montes, 1994).

Organometallic Chemistry

The interaction of pyridinecarboxaldehyde oximes with organo-derivatives of Group III elements has been explored. This research contributes to the understanding of complex organometallic structures and reactions, which are fundamental in various industrial and pharmaceutical applications (Pattison & Wade, 1968).

Copper Detection

6-Methyl-2-pyridinecarboxamide oxime, a related compound, has been utilized as a reagent for copper detection. It forms a yellow compound with copper(I), showcasing its potential in analytical chemistry for metal ion detection (Pemberton & Diehl, 1969).

Metal Complex Synthesis

Studies involving the synthesis of metal complexes, including those using pyridinecarboxaldehyde oximes, have implications in coordination chemistry. These complexes are significant in catalysis, materials science, and the synthesis of novel chemical compounds (Korpi, Polamo, Leskelä, & Repo, 2005).

properties

IUPAC Name

(NE)-N-[(6-methylpyridin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)5-9-10/h2-5,10H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXJWNJAHOZWJF-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine

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